![molecular formula C11H11BrN4 B564553 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide CAS No. 1246819-52-2](/img/structure/B564553.png)

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide, also known as IQ, is a food-derived carcinogen found in high-temperature-cooked meats and tobacco smoke . It is a highly mutagenic compound present in protein pyrolysates .

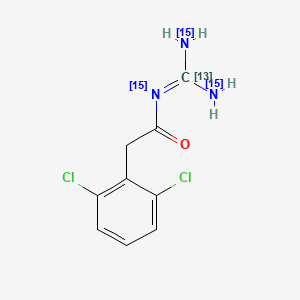

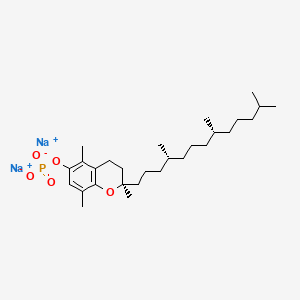

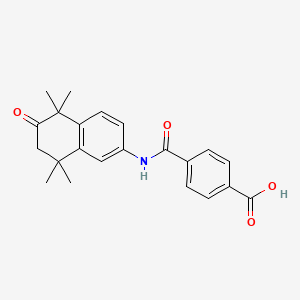

Molecular Structure Analysis

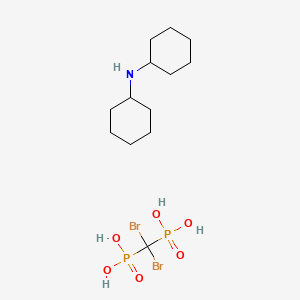

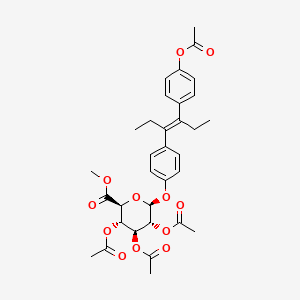

The molecular formula of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is C11H11BrN4 . The molecular weight is 279.14 . The molecular formula of the base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, is C11H10N4 , and its molecular weight is 198.22 .Physical And Chemical Properties Analysis

The base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, has a density of 1.4±0.1 g/cm3, a boiling point of 458.7±37.0 °C at 760 mmHg, and a flash point of 231.2±26.5 °C . It has 4 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Wissenschaftliche Forschungsanwendungen

- Research Focus : Scientists have investigated IQ’s role in inducing chromosomal anomalies in human cells in vitro and mutations in animal cells in vitro. It has also been shown to cause mutations in Drosophila melanogaster and DNA damage in bacteria .

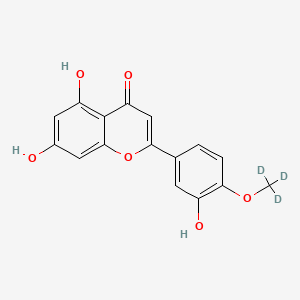

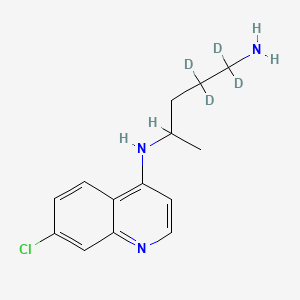

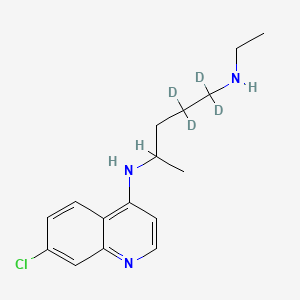

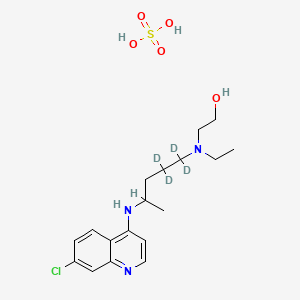

- Analytical Techniques : Isotope dilution analysis using deuterated analogs of IQ (e.g., 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-F]quinoxaline) has been employed to quantify IQ levels in biological samples . Such methods aid in assessing exposure and risk.

- In Vitro Studies : IQ has been shown to increase cell death in a concentration-dependent manner in vitro . Understanding its toxic effects is crucial for risk assessment.

Carcinogenicity and Mutagenicity Studies

Quantification Methods for Heterocyclic Amines

Toxicity Studies and Cell Death Mechanisms

Wirkmechanismus

Mode of Action

It is known that the compound has antimicrobial and antiviral properties , suggesting it interacts with targets that are crucial for the survival and replication of bacteria and viruses.

Biochemical Pathways

The compound’s antimicrobial and antiviral activities suggest it may interfere with pathways essential for microbial growth and viral replication .

Result of Action

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide has been reported to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . This suggests that the compound may have genotoxic effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICSCRZPQICXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747010 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-52-2 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)